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Introduction: The Enigma of Nebracetam and the
Imperative for Cross-Validation

Nebracetam is an investigational nootropic compound belonging to the racetam family, a class
of drugs studied for their potential cognitive-enhancing effects. As an M1 acetylcholine receptor
agonist, it has shown promise in preclinical studies involving rat models.[1][2] However, a
significant knowledge gap exists in our understanding of its behavior in humans. As of 2023, no
human clinical trials investigating the pharmacokinetics of Nebracetam have been published.

[1]

This absence of human data makes a direct cross-validation of Nebracetam's pharmacokinetic
parameters impossible. For researchers and drug developers, this presents a considerable
challenge in predicting its potential efficacy and safety profile. To address this, we present a
comparative guide that places Nebracetam in the context of its more extensively studied
chemical relatives: Nefiracetam, Piracetam, and Aniracetam. By examining the established
pharmacokinetic profiles of these compounds, we can draw scientifically grounded inferences
about the potential behavior of Nebracetam, highlighting key structural and metabolic parallels
and divergences. This guide will delve into the preclinical data available for Nebracetam,
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provide a comprehensive comparison with its analogues, and detail the standard
methodologies employed in such pharmacokinetic investigations.

Nebracetam: A Profile of an Investigational
Nootropic

Nebracetam's primary known mechanism of action is as an agonist for the M1-muscarinic
acetylcholine receptors, a target implicated in cognitive processes such as learning and
memory.[1][2] Preclinical research in rats with induced cerebral ischemia has suggested that
Nebracetam may influence neurotransmitter levels, particularly serotonin and dopamine
metabolites.[3] In-vitro studies on rat astrocytes have also been conducted to understand its
effects on cellular energy metabolism.[4]

Despite these mechanistic insights, the absorption, distribution, metabolism, and excretion
(ADME) profile of Nebracetam in any species remains largely uncharacterized in publicly

available literature. This lack of data necessitates a comparative approach to anticipate its
pharmacokinetic properties.

Comparative Pharmacokinetics of Racetam
Analogues

To construct a predictive framework for Nebracetam, we will examine the pharmacokinetic
profiles of three other prominent racetams.

Nefiracetam

Nefiracetam is a nootropic agent that has undergone clinical investigation in humans. Studies
in healthy volunteers have provided a clear picture of its pharmacokinetic profile.

Key Pharmacokinetic Parameters of Nefiracetam in Humans (Single Dose)[5][6]
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Parameter

Value

Tmax (Time to Peak Concentration)

Within 2 hours

Half-life (%)

3-5 hours

Extensively metabolized, with the formation of

Metabolism several hydroxylated derivatives and a
pyrrolidine ring scission product.[6][7]
Less than 10% of the dose is excreted
) unchanged in the urine.[5] The major urinary
Excretion
metabolite is a pyrrolidine ring scission product.
[6]
Food intake may delay absorption but does not
Food Effect o o
significantly alter overall pharmacokinetics.[5]
Piracetam

Piracetam is one of the most well-known and studied nootropics. Its pharmacokinetic profile is

characterized by high bioavailability and renal excretion.

Key Pharmacokinetic Parameters of Piracetam in Humans[8][9][10]

Parameter

Value

Bioavailability

Close to 100%

Tmax (Time to Peak Concentration)

Approximately 30 minutes to 2.33 hours

Half-life (%)

Approximately 4.3-5 hours in plasma, and

around 8 hours in cerebrospinal fluid

Generally considered to be excreted

unchanged, with no metabolites identified.[9]

Metabolism ] .
However, some studies suggest a potential for
non-renal elimination pathways.[8]

_ Primarily excreted unchanged in the urine via

Excretion

glomerular filtration.[9]
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Aniracetam

Aniracetam is another widely recognized racetam derivative, notable for its rapid metabolism.

Key Pharmacokinetic Parameters of Aniracetam in Humans[11][12]

Parameter

Value

Absorption

Well-absorbed from the gastrointestinal tract.

Tmax (Time to Peak Concentration)

Approximately 0.33 hours

Half-life (tv%)

Short half-life, with rapid elimination.

Extensively metabolized in the liver. The main

metabolite in humans is N-anisoyl-GABA. Other

Metabolism o o
metabolites include p-anisic acid and 2-
pyrrolidinone.[11]

Excretion Primarily eliminated as metabolites.

Special Populations

In elderly patients with cerebrovascular disease,
the half-life of metabolites can be significantly

increased.[12]

Methodologies in Pharmacokinetic Studies

The determination of the pharmacokinetic parameters discussed above relies on robust and

validated analytical methods. These protocols are essential for ensuring the accuracy and

reliability of the data generated in both preclinical and clinical studies.

In-Vivo Study Protocol for Oral Administration

A typical in-vivo pharmacokinetic study in humans follows a well-defined protocol to ensure

subject safety and data integrity.

Caption: Workflow of a typical in-vivo pharmacokinetic study.

Bioanalytical Quantification: HPLC and LC-MS/MS
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The accurate quantification of racetams and their metabolites in biological matrices like plasma
and urine is critical. High-Performance Liquid Chromatography (HPLC) with UV detection and
Liguid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common
analytical techniques employed.[13][14][15][16]

Step-by-Step Bioanalytical Method:

o Sample Preparation: This initial step aims to remove proteins and other interfering
substances from the biological sample. A common method is protein precipitation using
agents like perchloric acid or acetonitrile.[13]

o Chromatographic Separation: The prepared sample is injected into an HPLC or LC-MS/MS
system. A reversed-phase C18 column is frequently used to separate the analyte of interest
from other components in the sample.[17][18] The mobile phase composition, typically a
mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is
optimized to achieve good separation.[15][17]

e Detection and Quantification:

o HPLC-UV: The separated components pass through a UV detector. The amount of UV
light absorbed at a specific wavelength (e.g., 200-215 nm for piracetam) is proportional to
the concentration of the drug.[13][17]

o LC-MS/MS: This technique offers higher sensitivity and selectivity. After chromatographic
separation, the analyte is ionized and its mass-to-charge ratio is measured. The molecule
is then fragmented, and the masses of the resulting fragments are also measured,
providing a highly specific "fingerprint" for the compound.[16][19]

o Data Analysis: The peak areas from the chromatograms are used to calculate the
concentration of the drug in the original sample by comparing them to a calibration curve
generated from standards of known concentrations.

In-Vitro Metabolism Studies

To understand the metabolic pathways of a new chemical entity, in-vitro studies using liver
microsomes are often conducted.[7]
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Caption: Workflow for an in-vitro metabolism study using liver microsomes.

These in-vitro systems help identify the primary metabolites and the cytochrome P450 (CYP)
enzymes responsible for the drug's metabolism.[7]

Predictive Analysis and Future Directions for
Nebracetam

Based on the comparative data, we can formulate some hypotheses regarding the potential
pharmacokinetic profile of Nebracetam:

o Absorption and Bioavailability: Like other racetams, Nebracetam is likely to be well-
absorbed after oral administration. Its bioavailability could be high, similar to Piracetam.

e Metabolism: The extent of metabolism is a key differentiator among racetams. While
Piracetam is largely unmetabolized, Aniracetam and Nefiracetam undergo extensive
metabolism. Given Nebracetam's chemical structure, it is plausible that it will be
metabolized, potentially through hydroxylation or other phase | reactions, similar to
Nefiracetam. In-vitro studies with human liver microsomes would be the first step to confirm
this.

» Half-life and Dosing Frequency: The half-life will be a critical determinant of its dosing
regimen. If it follows a pattern similar to Nefiracetam (3-5 hours), it would likely require
multiple daily doses to maintain steady-state concentrations.

The path forward for Nebracetam is clear: the initiation of human clinical trials is the essential
next step to move beyond prediction and establish its true pharmacokinetic profile. Phase |
studies in healthy volunteers will be crucial to determine its safety, tolerability, and ADME
properties. The methodologies outlined in this guide provide a roadmap for the types of studies
that will be necessary to fully characterize this promising investigational nootropic.

Conclusion

While the absence of human pharmacokinetic data for Nebracetam currently limits our
understanding, a comparative analysis with its structural analogues—Nefiracetam, Piracetam,
and Aniracetam—provides a valuable predictive framework for researchers and drug
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developers. The significant variations in the metabolism and half-lives of these related
compounds underscore the importance of empirical investigation. The established protocols for
in-vivo and in-vitro pharmacokinetic studies offer a clear path for the future clinical development
of Nebracetam. Ultimately, only well-designed clinical trials will be able to definitively
characterize the pharmacokinetic profile of Nebracetam and unlock its potential as a
therapeutic agent.

References

e Fujimaki, Y., Sudo, K., & Hakusui, H. (1995). In vitro metabolism of nefiracetam by liver
microsomes from rats, dogs and monkeys. Arzneimittel-Forschung, 45(7), 748-751.

o Haeberle, M., & Schettler, T. (1994). Pharmacokinetics of piracetam: a study on the
bioavailability with special regard to renal and non-renal elimination. International journal of
clinical pharmacology and therapeutics, 32(9), 458-465.

e Caccia, S. (2005). Pharmacokinetics and Bioequivalence Study of Aniracetam after Single-
dose Administration in Healthy Chinese Male Volunteers. Arzneimittelforschung, 55(12), 739-
744,

e Endo, H., Tajima, T., Yamada, H., Igata, A., Yamamoto, Y., Tsuchida, H., Nakashima, Y.,
Suzuki, Y., Ikari, H., & Iguchi, A. (1997). Pharmacokinetic study of aniracetam in elderly
patients with cerebrovascular disease. Behavioural brain research, 83(1-2), 243-244.

e Lee, C. R., & Benfield, P. (1994). Aniracetam. An overview of its pharmacodynamic and
pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive
disorders. Drugs & aging, 4(3), 257-273.

e Mayersohn, M., Roncari, G., & Wendt, G. (1993). Disposition pharmacokinetics and
metabolism of aniracetam in animals.

o Curticapean, A., & Imre, S. (2007). New validated method for piracetam HPLC determination
in human plasma. Farmacia, 55(5), 524-531.

e Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). Simultaneous determination of piracetam
and its four impurities by RP-HPLC with UV detection.

e Fujimaki, Y., & Hakusui, H. (1993). Single- and multiple-dose pharmacokinetics of
nefiracetam, a new nootropic agent, in healthy volunteers. The Journal of pharmacy and
pharmacology, 45(1), 58—62.

e Barkat, K., Ahmad, M., Minhas, M. U., & Khalid, I. (2014).

o WebMD. (n.d.). Piracetam - Overview, Uses, Side Effects, Precautions, Interactions, Dosing
and Reviews.

e Rwanda Food and Drugs Authority. (n.d.). SUMMARY PRODUCT CHARACTERISTICS.

e Kim, N. S, Choi, H. S., Yeon, S. A, Bae, H., Kim, H., & Sooyeul, C. (2023). Simultaneous
determination of 11 nootropic substances potentially adulterated in dietary supplements for

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b040111?utm_src=pdf-body
https://www.benchchem.com/product/b040111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

improving brain function using ultra-performance liquid chromatography and liquid
chromatography-quadrupole-time-of-flight mass spectrometry. Food additives &
contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 40(7), 797—
811.

Fujimaki, Y., & Hakusui, H. (1993). Single- and Multiple-dose Pharmacokinetics of
Nefiracetam, a New Nootropic Agent, in Healthy Volunteers. Journal of Pharmacy and
Pharmacology, 45(1), 58-62.

Giurgea, C., & Salama, M. (1977). Nootropic drugs. Progress in neuro-psychopharmacology,
1(3-4), 235-247.

Wikipedia. (2023, October 27). Nefiracetam.

Fujimaki, Y., Sudo, K., & Hakusui, H. (1993). Pharmacokinetics of nefiracetam and three
metabolites in humans and stereoselective hydroxylation of its pyrrolidine ring. Xenobiotica,
the fate of foreign compounds in biological systems, 23(1), 61-70.

SIELC Technologies. (n.d.). HPLC Method for Simultaneous Analysis of Piracetam and
Levetiracetam in Pharmaceuticals.

U.S. Food and Drug Administration. (2022). Bioequivalence Studies with Pharmacokinetic
Endpoints for Drugs Submitted Under an ANDA.

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics &
Toxicology. In Nanotechnology Characterization Laboratory Assay Cascade Protocols.
Dutta, A., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for
the Quantification of Piracetam. Acta Scientific Pharmaceutical Sciences, 5(7), 44-51.

World Health Organization. (2016). GENERAL GUIDELINES FOR IN VIVO
BIOEQUIVALENCE STUDIES.

ResearchGate. (n.d.). The representative chromatogram for LC-MS/MS analysis of the
brain.... [Download Scientific Diagram].

Healthline. (2019, March 19). Aniracetam: Usage, Benefits, Side Effects, Dosage, and
Efficacy.

Gabryel, B., Pudetko, A., Trzeciak, H. I., & Cieslik, P. (2000). Effect of nebracetam on
content of high-energy phosphates and morphometry of rat astrocytes in vitro. Comparison
with piracetam. Polish journal of pharmacology, 52(2), 121-127.

World Health Organization. (2012).

Wikipedia. (2023, October 27). Nebracetam.

Takeo, S., Hayashi, H., Miyake, K., Takagi, K., Tadokoro, M., Takagi, N., Minematsu, T., &
Kitamura, Y. (1997). Effects of delayed treatment with nebracetam on neurotransmitters in
brain regions after microsphere embolism in rats. British journal of pharmacology, 121(3),
477-484.

ClinicalTrials.gov. (2020, April 28). Bioequivalence Study Protocol.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b040111?utm_src=pdf-body
https://www.benchchem.com/product/b040111?utm_src=pdf-body
https://www.benchchem.com/product/b040111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Al-Soud, Y. A., & Al-Masri, W. M. (2023). Recent Advances in Liquid Chromatography—Mass
Spectrometry (LC—MS) Applications in Biological and Applied Sciences. Molecules (Basel,
Switzerland), 28(13), 5085.

e Negi, S., & Badola, A. (2018). Role of preclinical pharmacokinetics in New Chemical Entity
(NCE) development: A review. Journal of Applied Pharmaceutical Science, 8(8), 153-161.

o Kitamura, Y., Kaneda, T., & Nomura, Y. (1991). Effects of nebracetam (WEB 1881 FU), a
novel nootropic, as a M1-muscarinic agonist. Japanese journal of pharmacology, 55(1), 177-
180.

e Das, B., & Prakash, C. (2023). In Vitro and In Vivo Metabolism Studies. In Drug Discovery
and Evaluation: Safety and Pharmacokinetic Assays (pp. 1-21).

e Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2009). Drug Metabolism in Preclinical
Drug Development: A Survey of the Discovery Process, Toxicology, and Computational
Tools. Expert opinion on drug metabolism & toxicology, 5(9), 1047-1058.

e In Vitro ADMET Laboratories, Inc. (2021, March 5).

» National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo
Assessment of ADME and PK Properties During Lead Selection and Lead Optimization —
Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.

e Pellegatti, M. (2012). Preclinical in vivo ADME studies in drug development: a critical review.
Expert opinion on drug metabolism & toxicology, 8(2), 161-172.

e Scribd. (n.d.). Nootropic Analysis via GC-MS Techniques.

e Parmentier, Y. (n.d.). In Vitro Studies of Drug Metabolism. Request PDF.

» University of Louisville's Center for Integrative Environmental Health Sciences (CIEHS) and
the Center for Regulatory and Environmental Analytical Metabolomics (CREAM). (2023,
August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic
Studies of Biological Samples [Video]. YouTube. [Link]

e ResearchGate. (n.d.). In vitro ADME and In vivo Pharmacokinetics.

e XenoTech. (2023, February 24).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Nebracetam - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b040111?utm_src=pdf-body
https://www.benchchem.com/product/b040111?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Nebracetam
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

2. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist -
PubMed [pubmed.nchbi.nlm.nih.gov]

3. Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after
microsphere embolism in rats - PMC [pmc.ncbi.nim.nih.gov]

4. Effect of nebracetam on content of high-energy phosphates and morphometry of rat
astrocytes in vitro. Comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Single- and multiple-dose pharmacokinetics of nefiracetam, a new nootropic agent, in
healthy volunteers - PubMed [pubmed.ncbi.nim.nih.gov]

6. Pharmacokinetics of nefiracetam and three metabolites in humans and stereoselective
hydroxylation of its pyrrolidine ring - PubMed [pubmed.ncbi.nim.nih.gov]

7. In vitro metabolism of nefiracetam by liver microsomes from rats, dogs and monkeys -
PubMed [pubmed.nchbi.nlm.nih.gov]

8. Pharmacokinetics of piracetam: a study on the bioavailability with special regard to renal
and non-renal elimination - PubMed [pubmed.ncbi.nim.nih.gov]

9. Piracetam: Pharmacological Effects and Pharmacokinetics_Chemicalbook
[chemicalbook.com]

10. Development of a simple chromatographic method for the determination of piracetam in
human plasma and its pharmacokinetic evaluation - PubMed [pubmed.ncbi.nim.nih.gov]

11. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

12. Pharmacokinetic study of aniracetam in elderly patients with cerebrovascular disease -
PubMed [pubmed.nchbi.nlm.nih.gov]

13. New validated method for piracetam HPLC determination in human plasma - PubMed
[pubmed.ncbi.nim.nih.gov]

14. Simultaneous determination of 11 nootropic substances potentially adulterated in dietary
supplements for improving brain function using ultra-performance liquid chromatography and
liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed
[pubmed.ncbi.nim.nih.gov]

15. actascientific.com [actascientific.com]

16. Recent Advances in Liquid Chromatography—Mass Spectrometry (LC-MS) Applications
in Biological and Applied Sciences - PMC [pmc.ncbi.nim.nih.gov]

17. scispace.com [scispace.com]

18. HPLC Method for Simultaneous Analysis of Piracetam and Levetiracetam in
Pharmaceuticals | SIELC Technologies [sielc.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/2041225/
https://pubmed.ncbi.nlm.nih.gov/2041225/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1564714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1564714/
https://pubmed.ncbi.nlm.nih.gov/11126618/
https://pubmed.ncbi.nlm.nih.gov/11126618/
https://pubmed.ncbi.nlm.nih.gov/1360528/
https://pubmed.ncbi.nlm.nih.gov/1360528/
https://pubmed.ncbi.nlm.nih.gov/8484264/
https://pubmed.ncbi.nlm.nih.gov/8484264/
https://pubmed.ncbi.nlm.nih.gov/8573215/
https://pubmed.ncbi.nlm.nih.gov/8573215/
https://pubmed.ncbi.nlm.nih.gov/7820328/
https://pubmed.ncbi.nlm.nih.gov/7820328/
https://www.chemicalbook.com/article/piracetam-pharmacological-effects-and-pharmacokinetics.htm
https://www.chemicalbook.com/article/piracetam-pharmacological-effects-and-pharmacokinetics.htm
https://pubmed.ncbi.nlm.nih.gov/24443305/
https://pubmed.ncbi.nlm.nih.gov/24443305/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0031-1296547
https://pubmed.ncbi.nlm.nih.gov/9062694/
https://pubmed.ncbi.nlm.nih.gov/9062694/
https://pubmed.ncbi.nlm.nih.gov/16842859/
https://pubmed.ncbi.nlm.nih.gov/16842859/
https://pubmed.ncbi.nlm.nih.gov/37352374/
https://pubmed.ncbi.nlm.nih.gov/37352374/
https://pubmed.ncbi.nlm.nih.gov/37352374/
https://pubmed.ncbi.nlm.nih.gov/37352374/
https://actascientific.com/ASPS/pdf/ASPS-05-0754.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12204688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12204688/
https://scispace.com/pdf/simultaneous-determination-of-piracetam-and-its-four-45605cjvjt.pdf
https://sielc.com/hplc-separation-of-piracetam-and-levetiracetam
https://sielc.com/hplc-separation-of-piracetam-and-levetiracetam
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 19. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Navigating the Racetam Landscape: A Comparative
Guide to Nebracetam's Predicted Pharmacokinetics]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b040111#cross-validation-of-nebracetam-
s-pharmacokinetic-parameters-across-different-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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